molecular formula C7H3BClF3KN B13472003 Potassium (2-chloro-5-cyanophenyl)trifluoroborate

Potassium (2-chloro-5-cyanophenyl)trifluoroborate

Cat. No.: B13472003
M. Wt: 243.46 g/mol
InChI Key: CPBOOLYZBDEWNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium (2-chloro-5-cyanophenyl)trifluoroboranuide: is a boron-containing compound that has gained attention due to its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its stability and reactivity, making it a valuable reagent in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of potassium (2-chloro-5-cyanophenyl)trifluoroboranuide typically involves the reaction of 2-chloro-5-cyanophenylboronic acid with potassium bifluoride (KHF2) in the presence of a suitable solvent. The reaction is carried out under mild conditions, often at room temperature, to yield the desired trifluoroboranuide salt .

Industrial Production Methods: In an industrial setting, the production of potassium (2-chloro-5-cyanophenyl)trifluoroboranuide can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: Potassium (2-chloro-5-cyanophenyl)trifluoroboranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of potassium (2-chloro-5-cyanophenyl)trifluoroboranuide in Suzuki–Miyaura coupling involves the following steps:

Comparison with Similar Compounds

  • Potassium (2-cyanophenyl)trifluoroboranuide
  • Potassium (3-cyanophenyl)trifluoroboranuide
  • Potassium (4-cyanophenyl)trifluoroboranuide

Uniqueness: Potassium (2-chloro-5-cyanophenyl)trifluoroboranuide is unique due to the presence of both chloro and cyano substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a versatile reagent in synthetic chemistry .

Properties

Molecular Formula

C7H3BClF3KN

Molecular Weight

243.46 g/mol

IUPAC Name

potassium;(2-chloro-5-cyanophenyl)-trifluoroboranuide

InChI

InChI=1S/C7H3BClF3N.K/c9-7-2-1-5(4-13)3-6(7)8(10,11)12;/h1-3H;/q-1;+1

InChI Key

CPBOOLYZBDEWNB-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=C(C=CC(=C1)C#N)Cl)(F)(F)F.[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.